Cochinmicin IV Cochinmicin IV Cochinmicin IV is a natural product found in Microbispora with data available.
Brand Name: Vulcanchem
CAS No.: 146874-41-1
VCID: VC21358444
InChI: InChI=1S/C46H46ClN7O13/c1-23-37(52-42(62)34(15-25-10-6-3-7-11-25)49-40(60)32-12-13-36(47)48-32)44(64)50-33(14-24-8-4-2-5-9-24)41(61)51-35(22-55)43(63)53-38(26-16-28(56)20-29(57)17-26)45(65)54-39(46(66)67-23)27-18-30(58)21-31(59)19-27/h2-13,16-21,23,33-35,37-39,48,55-59H,14-15,22H2,1H3,(H,49,60)(H,50,64)(H,51,61)(H,52,62)(H,53,63)(H,54,65)
SMILES: CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl
Molecular Formula: C46H46ClN7O13
Molecular Weight: 940.3 g/mol

Cochinmicin IV

CAS No.: 146874-41-1

Cat. No.: VC21358444

Molecular Formula: C46H46ClN7O13

Molecular Weight: 940.3 g/mol

* For research use only. Not for human or veterinary use.

Cochinmicin IV - 146874-41-1

Specification

CAS No. 146874-41-1
Molecular Formula C46H46ClN7O13
Molecular Weight 940.3 g/mol
IUPAC Name N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C46H46ClN7O13/c1-23-37(52-42(62)34(15-25-10-6-3-7-11-25)49-40(60)32-12-13-36(47)48-32)44(64)50-33(14-24-8-4-2-5-9-24)41(61)51-35(22-55)43(63)53-38(26-16-28(56)20-29(57)17-26)45(65)54-39(46(66)67-23)27-18-30(58)21-31(59)19-27/h2-13,16-21,23,33-35,37-39,48,55-59H,14-15,22H2,1H3,(H,49,60)(H,50,64)(H,51,61)(H,52,62)(H,53,63)(H,54,65)
Standard InChI Key IGUQVVLOCYHROT-UHFFFAOYSA-N
SMILES CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl
Canonical SMILES CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl

Introduction

Chemical Structure and Properties

Molecular Formula and Structure

Cochinmicin IV has a molecular formula of C46H46ClN7O13, with a calculated molecular weight of 940.3 g/mol . Its IUPAC name is N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide . The compound features a complex cyclodepsipeptide structure with multiple phenyl rings, hydroxyl groups, and a characteristic chlorinated pyrrole moiety .

A key structural distinction between Cochinmicin IV and other family members is the presence of a hydroxymethyl group (derived from D-Serine) instead of a methyl group (from D-Alanine) found in Cochinmicin II . This substitution increases the molecular weight by 16 mass units compared to Cochinmicin II .

Physical and Chemical Properties

Table 1 summarizes the physical and chemical properties of Cochinmicin IV as determined through various analytical methods.

Table 1: Physical and Chemical Properties of Cochinmicin IV

PropertyValue
Molecular FormulaC46H46ClN7O13
Molecular Weight940.3 g/mol
HRFAB-MS ((M+H)+ m/z)Found: 940.2921, Calculated: 940.2920
Optical Rotation[α]D25 +30.0° (c 0.1 in MeOH)
UV λmax nm (E1%cm)214 (485), 229 (sh, 240), 274 (234)
FT-IR (ZnSe) νmax cm-13309, 1738, 1661, 1607, 1525
HPLC Retention Time4.4 minutes

Cochinmicin IV exhibits dextrorotatory properties with an optical rotation of +30.0° (c 0.1 in methanol), similar to Cochinmicin II rather than Cochinmicin III . This characteristic provides important stereochemical information that helps position Cochinmicin IV within the structural framework of the cochinmicin family.

Isolation and Characterization

Source Organism and Fermentation

Cochinmicin IV is produced by the actinomycete Microbispora sp. ATCC 55140 through submerged fermentation processes . The production methodology employs a two-stage seed approach with specific fermentation parameters optimized for maximum yield .

According to research published in the Journal of Antibiotics, the fermentation process utilizes 75-liter stainless steel fermenters containing 50 liters of production medium with a 3.0% inoculum . The fermentation conditions are maintained at 25°C with a pH range of 6.4-7.3, aeration at 15 liters/minute, and stirrer speed of 400-500 rpm .

The time course of cochinmicin production follows a specific pattern, with production beginning during the log phase of bacterial growth and reaching maximum levels after 9-10 days of fermentation . Following peak production, there is a sharp decline to approximately 40% of the maximum level within 24 hours, indicating the importance of harvest timing for optimal yield .

Isolation Process

The isolation of Cochinmicin IV involves a multi-step extraction and purification procedure. The process begins with extracting the whole fermentation broth (100 liters) using methylethyl ketone (MEK) . Following evaporation of the MEK layer under reduced pressure (at <40°C), the resulting crude extract (245g) undergoes further purification .

The crude extract is subjected to silica gel column chromatography using a stepwise gradient elution with increasing concentrations of methanol in dichloromethane . This chromatographic separation yields a cochinmicin-enriched fraction that undergoes further purification through high-performance liquid chromatography (HPLC) .

The final purification step utilizes a Whatman Partisil 10 ODS-3 column with 45% aqueous methanol as the elution solvent at 15 ml/minute . Through this methodology, researchers have successfully isolated Cochinmicin IV in two chromatographic steps from whole broth, demonstrating an efficient purification process .

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has played a crucial role in elucidating the structure of Cochinmicin IV. The 1H NMR spectrum (DMSO-d6, 300MHz) reveals characteristic signals including :

  • δ 1.11 (d, J=6.5Hz, 3H, D-allo-Thr Hγ)

  • δ 3.71 (brs, 2H, D-Ser Hβ)

  • δ 4.02 (dd, J=5.5, 4.5Hz, 1H, D-Ser Hα)

  • Pyrrole protons: δ 6.03 (d, J=4Hz, 1H), δ 6.90 (d, J=4Hz, 1H), and δ 12.21 (brs, NH)

The 13C NMR spectra of Cochinmicin IV (DMSO-d6, 75MHz, coupled, decoupled, and APT) displays :

  • A quartet at δ 16.6

  • Three triplets at δ 37.1, 38.2, and 60.4

  • Twenty-four doublets at various chemical shifts (δ 53.7-129.2)

  • Seventeen singlets ranging from δ 117.2 to 172.3 ppm

These spectral data confirm the proposed structure and provide valuable information about the carbon framework and connectivity within the molecule.

Mass Spectrometry and Other Analytical Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) of Cochinmicin IV produced an (M+H)+ peak at m/z 940.2921, in excellent agreement with the calculated value of 940.2920, confirming the molecular formula C46H46ClN7O13 .

Additional spectroscopic methods, including Ultraviolet (UV) and Fourier Transform Infrared (FT-IR) spectroscopy, provided further structural confirmation. The UV spectrum exhibits absorption maxima at 214, 229 (shoulder at 240), and 274 nm, while the FT-IR spectrum shows characteristic bands at 3309, 1738, 1661, 1607, and 1525 cm-1 . These spectral features correspond to various functional groups present in the molecule, including amide bonds, carbonyl groups, and aromatic systems.

Amino Acid Composition

Constituent Amino Acids

Analysis of the total hydrolysate of Cochinmicin IV using the α-methylbenzyl isothiocyanate method revealed the presence of several amino acid components :

  • D-Serine

  • D-allo-Threonine

  • L-dihydroxyphenylglycine

  • D-dihydroxyphenylglycine

  • L-Phenylalanine

  • D-Phenylalanine

Notably, D-Alanine, which is present in Cochinmicin II, is absent in Cochinmicin IV, confirming its replacement by D-Serine . This substitution accounts for the increased molecular weight of Cochinmicin IV compared to Cochinmicin II.

Stereochemical Configuration

Table 2: Comparison of Cochinmicin IV with Other Cochinmicins

PropertyCochinmicin ICochinmicin IICochinmicin IIICochinmicin IVCochinmicin V
X substituentHClClClH
R groupCH3CH3CH3CH2OHCH3
StereochemistrySSRSS
Optical rotationN/ADextrorotatoryN/ADextrorotatoryN/A

Biological Activity

Structure-Activity Relationships

Comparative analysis of the endothelin binding properties across the cochinmicin family provides valuable insights into structure-activity relationships. According to research findings, Cochinmicin IV showed activity profiles similar to Cochinmicin II, with both compounds exhibiting significantly weaker affinities than Cochinmicins I and III for both ET-A and ET-B receptor sites .

This observation suggests that the structural modification in Cochinmicin IV—specifically the replacement of D-Alanine with D-Serine—affects its binding properties . Furthermore, the research indicates that the S stereochemistry at specific carbon centers and the chloro substitution at the 5-position in the pyrrole moiety significantly influence the biological activity of these compounds .

Research Status and Future Directions

Current Research Status

Current research on Cochinmicin IV has primarily focused on isolation, structural characterization, and preliminary biological activity assessment . The compound has been successfully isolated from fermentation broths of Microbispora sp. and characterized using various spectroscopic and analytical methods . Its basic pharmacological profile as an endothelin antagonist has been established, providing a foundation for further investigations .

Future Research Directions

As a novel cyclodepsipeptide with endothelin antagonist properties, Cochinmicin IV presents opportunities for further research and potential therapeutic applications. Future research directions may include:

  • Development of more efficient synthetic routes for Cochinmicin IV and structural analogs

  • Detailed pharmacokinetic and pharmacodynamic studies

  • Investigation of selective binding profiles against different endothelin receptor subtypes

  • Exploration of potential therapeutic applications in cardiovascular and pulmonary disorders

  • Structure-based drug design approaches to enhance potency and selectivity

These research avenues could contribute valuable insights to the field of peptide-based therapeutics and potentially lead to the development of novel therapeutic agents for endothelin-related disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator